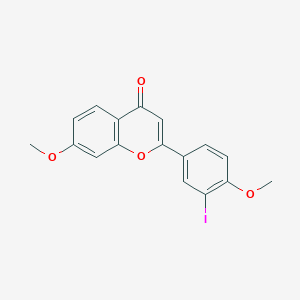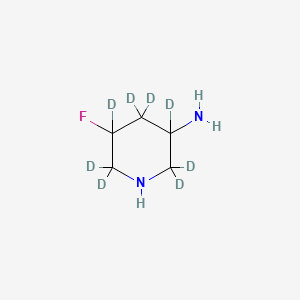![molecular formula C15H22ClN5O2 B14786954 6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrrolidine ring, an oxane ring, and a pyrazolo[3,4-d]pyrimidinone core, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, amines, and catalytic agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[4,3-d]pyrimidines: Share a similar core structure and are used in various chemical and biological studies.
Pyrazolo[3,4-d]pyrimidines: Structurally related and often studied for their pharmacological properties.
Uniqueness
6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Propiedades
Fórmula molecular |
C15H22ClN5O2 |
|---|---|
Peso molecular |
339.82 g/mol |
Nombre IUPAC |
6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H21N5O2.ClH/c1-9-6-16-7-11(9)13-18-14-12(15(21)19-13)8-17-20(14)10-2-4-22-5-3-10;/h8-11,16H,2-7H2,1H3,(H,18,19,21);1H |
Clave InChI |
JLEAXTVMNIFIAX-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14786877.png)
![1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-](/img/structure/B14786878.png)
![Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B14786885.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786888.png)
![Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate](/img/structure/B14786893.png)
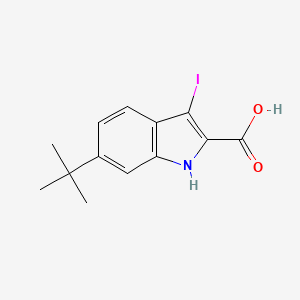
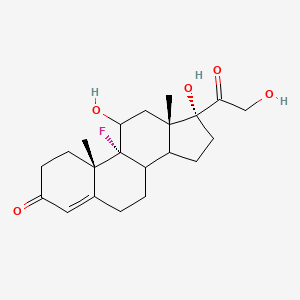
![2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate](/img/structure/B14786925.png)
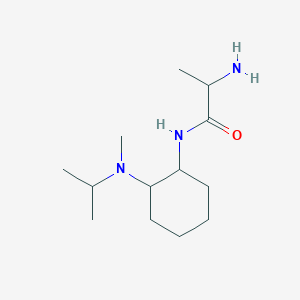
![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)](/img/structure/B14786938.png)
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
